molecular formula C22H34ClN3O5 B4118748 Ethyl 5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-1,2-dimethylindole-3-carboxylate;hydrochloride

Ethyl 5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-1,2-dimethylindole-3-carboxylate;hydrochloride

Cat. No.: B4118748
M. Wt: 456.0 g/mol
InChI Key: UTKQUEVICUUYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-1,2-dimethylindole-3-carboxylate;hydrochloride involves multiple steps. The process typically starts with the preparation of the indole core, followed by the introduction of various functional groups. Common synthetic routes include:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core.

    Piperazine Derivatization: The piperazine ring is introduced through nucleophilic substitution reactions, where the indole core reacts with piperazine derivatives.

    Esterification: The carboxylate group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-1,2-dimethylindole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylate derivatives: These compounds share the indole core and carboxylate group but differ in their substituents.

    Piperazine derivatives: Compounds with the piperazine ring and various functional groups.

Uniqueness

Ethyl 5-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-1,2-dimethylindole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O5.ClH/c1-4-29-22(28)21-16(2)23(3)20-6-5-18(13-19(20)21)30-15-17(27)14-25-9-7-24(8-10-25)11-12-26;/h5-6,13,17,26-27H,4,7-12,14-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKQUEVICUUYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCN(CC3)CCO)O)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-1,2-dimethylindole-3-carboxylate;hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-1,2-dimethylindole-3-carboxylate;hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-1,2-dimethylindole-3-carboxylate;hydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl 5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-1,2-dimethylindole-3-carboxylate;hydrochloride
Reactant of Route 5
Reactant of Route 5
Ethyl 5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-1,2-dimethylindole-3-carboxylate;hydrochloride
Reactant of Route 6
Ethyl 5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-1,2-dimethylindole-3-carboxylate;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.